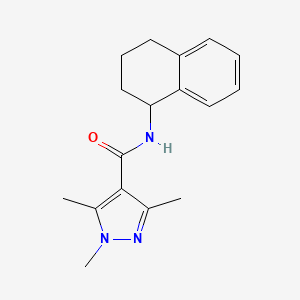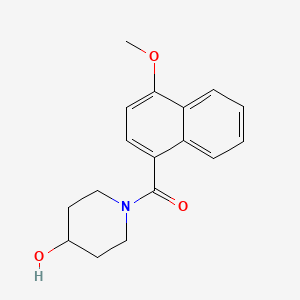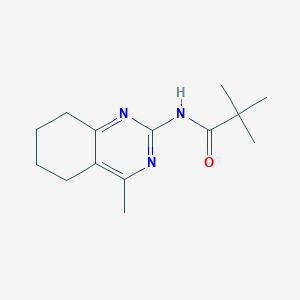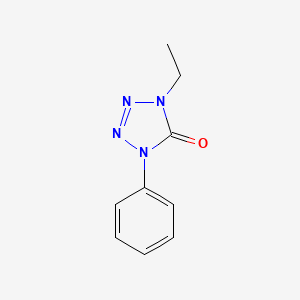
1-Ethyl-4-phenyltetrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-phenyltetrazol-5-one is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
The synthesis of 1-Ethyl-4-phenyltetrazol-5-one typically involves the reaction of ethyl isocyanide with phenyl azide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 60-80°C. The reaction proceeds through a cycloaddition mechanism, resulting in the formation of the tetrazole ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper or palladium can enhance the reaction rate and selectivity.
化学反応の分析
1-Ethyl-4-phenyltetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, resulting in the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-Ethyl-4-phenyltetrazol-5-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: Due to its stability and electronic properties, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: The compound is utilized as a precursor in the synthesis of other tetrazole derivatives, which are used in the production of explosives, propellants, and pyrotechnics.
作用機序
The mechanism of action of 1-Ethyl-4-phenyltetrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
The molecular pathways involved in the action of this compound are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
1-Ethyl-4-phenyltetrazol-5-one can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar to this compound, 5-Phenyltetrazole exhibits strong acidic properties and is used in various chemical reactions. this compound has an additional ethyl group, which can influence its reactivity and biological activity.
1-Methyl-5-phenyltetrazole: This compound is another tetrazole derivative with a methyl group instead of an ethyl group. The presence of the methyl group can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other tetrazole derivatives.
特性
IUPAC Name |
1-ethyl-4-phenyltetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-12-9(14)13(11-10-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWXKXLYNGBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
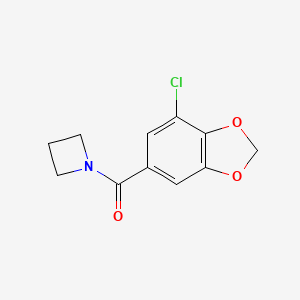
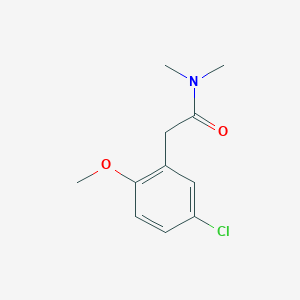
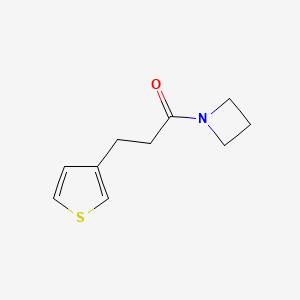
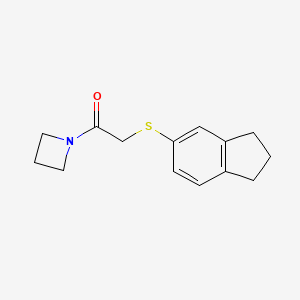
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)
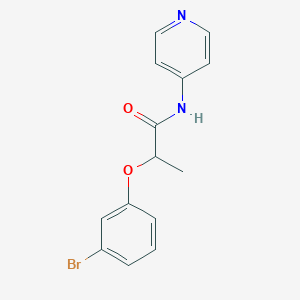
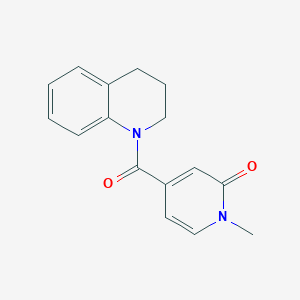

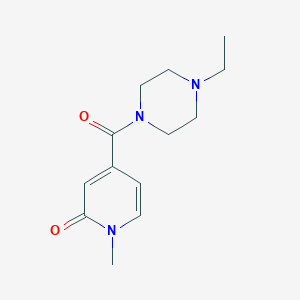
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
